N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine
Description
N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine is a synthetic organic compound that features a bromocyclopropyl group attached to a pyridine ring
Properties
IUPAC Name |
N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-7-8(14(15)16)2-3-9(13-7)12-6-10(11)4-5-10/h2-3H,4-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJRYGMORCXTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2(CC2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine typically involves a multi-step process. One common method starts with the bromination of cyclopropane to form bromocyclopropane. This intermediate is then reacted with a suitable pyridine derivative under controlled conditions to introduce the pyridine moiety. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group on the pyridine ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Substitution: Formation of N-[(1-azidocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine.
Reduction: Formation of N-[(1-bromocyclopropyl)methyl]-6-methyl-5-aminopyridin-2-amine.
Oxidation: Formation of N-[(1-bromocyclopropyl)methyl]-6-carboxy-5-nitropyridin-2-amine.
Scientific Research Applications
N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-chlorocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine
- N-[(1-iodocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine
- N-[(1-bromocyclopropyl)methyl]-6-methyl-5-aminopyridin-2-amine
Uniqueness
N-[(1-bromocyclopropyl)methyl]-6-methyl-5-nitropyridin-2-amine is unique due to the presence of the bromocyclopropyl group, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The combination of the bromocyclopropyl group with the nitropyridine moiety enhances its potential as a versatile intermediate in organic synthesis and as a probe in biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
